Methyl 18-fluorooctadecanoate
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Overview
Description
Methyl 18-fluorooctadecanoate: is a fluorinated fatty acid methyl ester with the molecular formula C19H37FO2
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 18-fluorooctadecanoate can be synthesized through the esterification of 18-fluorooctadecanoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 18-fluorooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 18-fluorooctadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 18-fluorooctadecanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 18-chlorooctadecanoate
- Methyl 18-bromooctadecanoate
- Methyl 18-iodooctadecanoate
Comparison: Methyl 18-fluorooctadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation compared to its chloro, bromo, and iodo counterparts . The fluorine atom also enhances the compound’s potential for use in medical imaging and other advanced applications .
Properties
CAS No. |
463-29-6 |
---|---|
Molecular Formula |
C19H37FO2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl 18-fluorooctadecanoate |
InChI |
InChI=1S/C19H37FO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
CYLLSGSDEOHZKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
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